2-Aminodecanoic acid
CAS No.: 17702-88-4
Cat. No.: VC21537548
Molecular Formula: C10H21NO2
Molecular Weight: 187.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 17702-88-4 |
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Molecular Formula | C10H21NO2 |
Molecular Weight | 187.28 g/mol |
IUPAC Name | 2-aminodecanoic acid |
Standard InChI | InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13) |
Standard InChI Key | JINGUCXQUOKWKH-UHFFFAOYSA-N |
SMILES | CCCCCCCCC(C(=O)O)N |
Canonical SMILES | CCCCCCCCC(C(=O)O)N |
Chemical Structure and Properties
Basic Structural Characteristics
2-Aminodecanoic acid features a linear ten-carbon chain with an amino group (-NH2) attached to the second carbon position adjacent to the carboxylic acid group (-COOH), classifying it as an alpha-amino acid. This structural arrangement creates a compound with both hydrophobic and hydrophilic characteristics, allowing it to participate in various biochemical interactions. The presence of the amino group adjacent to the carboxylic acid group is what classifies it as an alpha-amino acid, a fundamental characteristic shared with many biologically important amino acids.
Physical and Chemical Properties
2-Aminodecanoic acid demonstrates specific physicochemical properties that influence its behavior in various applications. The compound exhibits distinctive properties as summarized in the following table:
Property | Value |
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Molecular Formula | C₁₀H₂₁NO₂ |
Molecular Weight | 187.279 g/mol |
Density | 1.0±0.1 g/cm³ |
Boiling Point | 300.9±25.0 °C at 760 mmHg |
Melting Point | -262°C (decomposition) |
Flash Point | 135.8±23.2 °C |
Exact Mass | 187.157227 |
LogP | 3.04 |
Polar Surface Area (PSA) | 63.32000 |
Vapor Pressure | 0.0±1.3 mmHg at 25°C |
Index of Refraction | 1.468 |
These properties indicate that 2-aminodecanoic acid is a relatively stable compound with a high boiling point and moderately hydrophobic character as suggested by its LogP value . The compound is also known by the synonym 2-aminocapric acid, referring to its ten-carbon chain structure .
Stereochemistry and Chiral Properties
2-Aminodecanoic acid exhibits chirality due to the presence of a stereogenic center at the second carbon atom, resulting in two enantiomers: (R)-2-aminodecanoic acid and (S)-2-aminodecanoic acid . This stereochemistry significantly impacts the compound's biological activity and applications:
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The (R) designation indicates that the amino group is oriented in a specific spatial arrangement that is non-superimposable on its mirror image.
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The (S) enantiomer (CAS: 84277-81-6) is particularly valued in pharmaceutical applications for developing enantiomerically pure drugs with enhanced efficacy and reduced side effects .
The distinct three-dimensional structures of these enantiomers allow them to interact differently with biological systems, especially with enzymes and receptors that show stereoselectivity . This property is crucial in pharmaceutical development where the wrong stereoisomer might be inactive or even harmful.
Synthesis Methodologies
Comparative Analysis with Similar Compounds
While direct synthetic routes for 2-aminodecanoic acid weren't detailed in the sources, the synthesis of 12-aminododecanoic acid from 11-cyano-1-undecanoic acid offers a parallel example. This process involves:
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Introduction of a catalyst (such as Ru/SiC) in a suitable reaction vessel
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Preparation of a solution containing the cyano-acid precursor in a mixed solvent system
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Pressurization with hydrogen under controlled conditions
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Heating to the appropriate temperature for a specified duration
These steps could be adapted for the synthesis of 2-aminodecanoic acid using appropriate precursors that would yield the desired ten-carbon chain with an amino group at the second position.
Biological Activities and Functions
Role in Biochemical Processes
2-Aminodecanoic acid participates in various biological activities, functioning as a component in protein synthesis and potentially influencing cellular processes including metabolism and signaling pathways. Its unique chiral configuration enables specific interactions with proteins and enzymes, potentially modifying their functions in biological systems.
Antimicrobial Properties
Research indicates that incorporating 2-aminodecanoic acid into peptides can enhance their antimicrobial properties, making it a compound of interest in developing novel therapeutic agents. The specific hydrophobic character of its side chain appears to contribute to these enhanced antimicrobial activities, particularly when incorporated into peptide structures designed to target bacterial membranes.
Applications in Scientific and Industrial Contexts
Pharmaceutical and Biomedical Applications
In pharmaceutical research and development, 2-aminodecanoic acid serves as a key intermediate in the synthesis of various bioactive compounds, particularly peptides and amino acid derivatives . Its applications include:
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Development of enantiomerically pure drugs with enhanced efficacy and reduced side effects, leveraging its chiral nature
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Enhancement of antimicrobial peptide potency and selectivity against certain bacteria
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Creation of self-assembling hydrogels for controlled drug delivery systems
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Study of enzyme mechanisms and protein interactions, aiding in the understanding of biochemical pathways
Material Science Applications
In material science, 2-aminodecanoic acid has demonstrated utility in:
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Self-assembly into ordered structures for various functional applications
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Development of hydrogels for tissue engineering applications
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Modification of polymer surface properties to improve biocompatibility for medical applications
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Creation of novel materials with specific functionalities based on its unique structural characteristics
These applications leverage the compound's ability to form specific molecular arrangements and interact with various substrates in predictable ways.
Research and Analytical Applications
As a research tool, 2-aminodecanoic acid enables scientists to:
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Explore the impact of chain length and branching on peptide activity
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Study structure-function relationships in proteins and peptides
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Investigate the effects of specific amino acid incorporation on biological activity
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Develop analytical methods for protein and peptide characterization
Structural Analogs and Comparative Analysis
Related Compounds
Several compounds share structural similarities with 2-aminodecanoic acid, each with distinct characteristics:
Compound Name | Description | Key Differences |
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(S)-2-Aminodecanoic Acid | Enantiomer of (R)-2-Aminodecanoic Acid | Different spatial arrangement of the amino group |
(R)-2-Aminodecanoic Acid | Enantiomer of (S)-2-Aminodecanoic Acid | Different spatial arrangement of the amino group |
2-Aminododecanoic Acid | Longer-chain analog | Contains twelve carbon atoms instead of ten |
2-Aminooctanoic Acid | Shorter-chain analog | Contains eight carbon atoms |
These structural differences influence solubility, reactivity, and biological activity, making each compound suitable for specific applications in research and industry.
Structure-Activity Relationships
The specific chiral configuration of 2-aminodecanoic acid imparts distinct biological activities compared to its enantiomer and other structural analogs. Chain length significantly influences properties such as:
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Hydrophobicity and membrane interaction capabilities
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Solubility in various solvents
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Self-assembly behavior in solution
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Binding affinity to target proteins and receptors
These structure-activity relationships are crucial for understanding how minor structural modifications can lead to significant changes in biological activity and physicochemical properties.
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